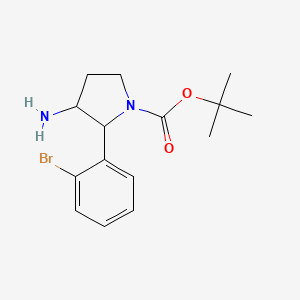

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H21BrN2O2 |

|---|---|

Molecular Weight |

341.24 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3 |

InChI Key |

JUTFCKSZLBMODT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C16H21BrN2O2

- Key Functional Groups: Pyrrolidine ring, amino group (–NH2), bromophenyl substituent, and tert-butyl carbamate (Boc) protecting group.

- Molecular Weight: Approximately 357.25 g/mol (estimated based on substituents).

The Boc group is essential for protecting the pyrrolidine nitrogen during synthesis, enhancing solubility and stability.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves:

- Construction of the pyrrolidine ring with appropriate substitution.

- Introduction of the 2-bromophenyl group at the 2-position.

- Installation or preservation of the Boc protecting group on the nitrogen.

- Introduction or preservation of the amino group at the 3-position.

Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Amination and Arylation

One reported synthetic approach (analogous to related compounds) involves the use of palladium-catalyzed cross-coupling reactions starting from a Boc-protected pyrrolidine derivative bearing a halogenated phenyl substituent:

-

- Boc-protected 2-(2-bromophenyl)pyrrolidine intermediate

- Lithium hexamethyldisilazide (LiHMDS) as a strong base

- Pd2(dba)3·CHCl3 as the palladium source

- Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)3·HBF4) as ligand

- Toluene as solvent

Procedure:

The reaction mixture is degassed and stirred at room temperature overnight to facilitate amination at the 3-position of the pyrrolidine ring, introducing the amino group.Workup:

After reaction completion, the mixture is diluted with ether and washed with dilute aqueous HCl to remove inorganic residues. The aqueous layer is basified with ammonium hydroxide and extracted with ethyl acetate to isolate the product. Purification is typically done by flash chromatography.

This method is adapted from protocols for similar pyrrolidine derivatives bearing aromatic substituents and Boc protection.

Boc Protection and Deprotection Strategies

The Boc group is introduced typically by reacting the free amine pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in dichloromethane or other suitable solvents.

Boc protection enhances the stability of the amine during further synthetic transformations, including cross-coupling and nucleophilic substitution.

Deprotection is generally performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) when the free amine is required for downstream applications.

Alternative Approaches: Nucleophilic Substitution and Ring Closure

Starting from 2-bromophenyl-substituted precursors, nucleophilic substitution reactions with amine nucleophiles can be employed to introduce the amino group at the 3-position.

Cyclization reactions to form the pyrrolidine ring can be achieved by intramolecular nucleophilic attack, often facilitated by base and heat.

These methods require careful control of reaction conditions to avoid side reactions such as debromination or over-alkylation.

Preparation Example Table

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc-protected 2-(2-bromophenyl)pyrrolidine derivative, LiHMDS, Pd2(dba)3·CHCl3, P(tBu)3·HBF4 | Toluene, room temp, overnight stirring | ~60-70% (typical for similar compounds) | Palladium-catalyzed amination at 3-position |

| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Dichloromethane, room temp, 2-4 h | >90% | Boc protection of amine group |

| 3 | Acidic deprotection (if needed) | TFA/DCM, room temp, 1-2 h | Quantitative | Removal of Boc for free amine |

In-Depth Research Findings

Solubility and Formulation Data

The compound exhibits good solubility in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).

In vivo formulation protocols recommend preparing a DMSO master stock solution followed by dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil to achieve clear solutions suitable for biological assays.

The stepwise addition of solvents with vortexing, ultrasonic treatment, or mild heating is critical to maintain solution clarity and compound stability.

Analytical Characterization

NMR Spectroscopy:

Proton NMR typically shows characteristic signals for the tert-butyl group (~1.4 ppm, singlet), aromatic protons of the bromophenyl group (7.0–7.5 ppm), and the pyrrolidine ring protons (3.0–4.5 ppm).Mass Spectrometry:

Molecular ion peak consistent with the expected molecular weight (~357 Da).Chromatography:

Flash chromatography using ethyl acetate/hexane mixtures is effective for purification.

Summary and Recommendations

The preparation of this compound involves advanced synthetic organic chemistry techniques, primarily centered on palladium-catalyzed amination of Boc-protected pyrrolidine derivatives. The Boc protecting group plays a crucial role in stabilizing the molecule during synthesis and purification.

Optimized reaction conditions include the use of lithium hexamethyldisilazide as a base, Pd2(dba)3·CHCl3 as catalyst, and P(tBu)3·HBF4 as ligand in toluene at room temperature. Post-reaction workup involves acid-base extractions and chromatographic purification.

In vivo formulation and solubility data provide practical guidance for biological testing and applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

a. tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS 1203685-04-4)

- Molecular Formula: C₁₅H₂₀BrNO₂

- Molecular Weight : 326.23

- Key Differences: Lacks the amino group at position 3, reducing hydrogen-bonding capacity. Used in Suzuki coupling reactions due to the bromophenyl group .

b. tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 871717-03-2)

- Molecular Formula: C₁₅H₂₀BrNO₂

- Molecular Weight : 326.23

- Key Differences: Bromophenyl group at position 2 vs. 3.

c. tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1784828-59-6)

- Molecular Formula : C₁₅H₂₁ClN₂O₂

- Molecular Weight : 296.79

- Key Differences: Chlorine substituent instead of bromine. Lower molecular weight and reduced lipophilicity compared to bromine analogs. The amino group enhances solubility in polar solvents .

d. tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate (CAS 1780734-93-1)

Amino-Substituted Pyrrolidine Derivatives

a. (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS 147081-49-0)

Substituent Variations Beyond Halogens

a. tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3)

- Molecular Formula: C₁₂H₂₃NO₃S

- Molecular Weight : 261.38

- Key Differences : Contains a thioether and hydroxylethyl group instead of bromophenyl. Increased polarity due to sulfur and hydroxyl groups .

b. tert-Butyl (R)-3-(2-cyano-4-boronate-phenoxy)pyrrolidine-1-carboxylate (CAS 1835678-66-4)

- Molecular Formula : C₂₁H₂₈BN₂O₄

- Molecular Weight : 397.28

- Key Differences: Boronate ester and cyano groups enable use in Suzuki-Miyaura cross-coupling, distinct from bromophenyl reactivity .

Data Tables for Key Analogs

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate | Not Provided | C₁₅H₂₀BrN₂O₂ | ~327.23 (est.) | 2-bromophenyl, 3-amino |

| tert-Butyl 3-(2-bromophenyl)pyrrolidine-1-carboxylate | 1203685-04-4 | C₁₅H₂₀BrNO₂ | 326.23 | 2-bromophenyl |

| tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | 871717-03-2 | C₁₅H₂₀BrNO₂ | 326.23 | 3-bromophenyl |

| tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate | 1784828-59-6 | C₁₅H₂₁ClN₂O₂ | 296.79 | 4-chlorophenyl, 3-amino |

| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | 147081-49-0 | C₉H₁₈N₂O₂ | 186.25 | 3-amino |

Research Findings and Trends

- Amino Group Impact: The 3-amino group introduces hydrogen-bonding capability, improving interactions with biological targets (e.g., enzymes) compared to non-amino derivatives .

- Synthetic Utility : Bromophenyl-substituted pyrrolidines are pivotal in cross-coupling reactions, whereas boronate esters (e.g., CAS 1835678-66-4) expand functionalization options .

Biological Activity

Tert-butyl 3-amino-2-(2-bromophenyl)pyrrolidine-1-carboxylate (CAS Number: 2060059-77-8) is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. Understanding its biological properties is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of 341.24 g/mol. The compound features a pyrrolidine ring, an amino group, and a bromophenyl substituent, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BrN₂O₂ |

| Molecular Weight | 341.24 g/mol |

| CAS Number | 2060059-77-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential interactions with biological macromolecules, while the bromophenyl moiety may enhance affinity towards specific targets.

Research indicates that compounds with similar structures can exhibit effects such as:

- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.

- Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Some studies suggest that similar pyrrolidine derivatives may provide neuroprotection in models of neurodegenerative diseases.

Biological Activity Studies

Several studies have evaluated the biological activities of related pyrrolidine compounds, providing insights into the potential effects of this compound.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolidine derivatives. The results indicated that modifications to the bromophenyl group significantly influenced cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The study concluded that the introduction of halogens, such as bromine, enhances the compound's interaction with DNA, leading to increased apoptosis in cancer cells.

Case Study: Antimicrobial Properties

Research published in Pharmaceutical Biology assessed the antimicrobial activity of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with bromophenyl substituents exhibited superior antibacterial activity compared to their non-brominated counterparts. This suggests that this compound may possess similar properties.

Toxicological Profile

The safety and toxicity profile of this compound has not been extensively documented. However, preliminary assessments indicate that like other compounds in its class, it may exhibit moderate toxicity depending on dosage and exposure routes. Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.